molecular formula C56H86N10O11S B10853428 Sul-Pro-Phe-N-MeHis-LVA-Ile-Amp

Sul-Pro-Phe-N-MeHis-LVA-Ile-Amp

Cat. No.: B10853428
M. Wt: 1107.4 g/mol
InChI Key: ZOUJULXUSYOINE-UHFFFAOYSA-N
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Description

Sul-Pro-Phe-N-MeHis-LVA-Ile-Amp is a synthetic peptide compound known for its potential therapeutic applications. It is composed of a sequence of amino acids, including Sul, Pro, Phe, N-MeHis, LVA, Ile, and Amp. This compound has garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sul-Pro-Phe-N-MeHis-LVA-Ile-Amp typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Sul-Pro-Phe-N-MeHis-LVA-Ile-Amp can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiol groups.

Scientific Research Applications

Sul-Pro-Phe-N-MeHis-LVA-Ile-Amp has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as hypertension and cancer.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Sul-Pro-Phe-N-MeHis-LVA-Ile-Amp involves its interaction with specific molecular targets. It is known to inhibit renin, an enzyme involved in the renin-angiotensin system, which regulates blood pressure and fluid balance . By inhibiting renin, this compound can potentially lower blood pressure and provide therapeutic benefits in conditions like hypertension.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sul-Pro-Phe-N-MeHis-LVA-Ile-Amp is unique due to its specific amino acid sequence and structural properties, which may confer distinct pharmacokinetic and pharmacodynamic characteristics compared to other renin inhibitors.

Properties

Molecular Formula

C56H86N10O11S

Molecular Weight

1107.4 g/mol

IUPAC Name

2-[[8-[2-[[1-[[1-[[5-hydroxy-2,8-dimethyl-7-[[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-8-oxooctanoyl]-methylamino]ethanesulfonic acid

InChI

InChI=1S/C56H86N10O11S/c1-9-39(6)51(55(73)59-35-41-22-17-18-26-58-41)63-52(70)43(38(4)5)33-48(67)44(30-37(2)3)61-54(72)47(32-42-34-57-36-60-42)65(8)56(74)45(31-40-20-13-12-14-21-40)62-53(71)46-23-19-27-66(46)50(69)25-16-11-10-15-24-49(68)64(7)28-29-78(75,76)77/h12-14,17-18,20-22,26,34,36-39,43-48,51,67H,9-11,15-16,19,23-25,27-33,35H2,1-8H3,(H,57,60)(H,59,73)(H,61,72)(H,62,71)(H,63,70)(H,75,76,77)

InChI Key

ZOUJULXUSYOINE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)N(C)C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)O)O)C(C)C

Origin of Product

United States

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